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Cat. No.: B15554825 Get Quote

Introduction
The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety

concern due to their classification as probable human carcinogens[1][2][3]. Regulatory bodies,

including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency

(EMA), have established strict acceptable intake (AI) limits for various nitrosamines to mitigate

potential health risks[4][5][6]. Tofenacin, an antidepressant, contains a secondary amine moiety

in its structure, making it susceptible to nitrosation and the formation of the N-Nitroso Tofenacin

impurity under certain manufacturing or storage conditions[7][8]. Therefore, a sensitive and

selective analytical method is crucial for the detection and quantification of this potential

impurity to ensure patient safety and regulatory compliance.

This application note describes a robust and sensitive liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method for the determination of N-Nitroso Tofenacin in

pharmaceutical formulations. The method is designed to meet the stringent requirements for

trace-level analysis of nitrosamine impurities.

Analytical Challenge
The primary analytical challenge lies in achieving the low limits of detection (LOD) and

quantitation (LOQ) required by regulatory agencies for nitrosamine impurities, which are often

in the nanogram-per-day range[4][9]. Furthermore, the method must be highly selective to

differentiate the N-Nitroso Tofenacin impurity from the active pharmaceutical ingredient (API),

Tofenacin, which is present at a much higher concentration.
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Method Overview
A reversed-phase liquid chromatography method coupled with a triple quadrupole mass

spectrometer operating in the Multiple Reaction Monitoring (MRM) mode was developed and

validated. This approach provides the necessary sensitivity and selectivity for the analysis of N-

Nitroso Tofenacin.

Experimental Protocols
Standard and Sample Preparation
Standard Preparation:

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-Nitroso Tofenacin

reference standard and dissolve in 100 mL of methanol.

Intermediate Stock Solution (1 µg/mL): Dilute 1 mL of the primary stock solution to 100 mL

with a 50:50 mixture of methanol and water.

Working Standard Solutions: Prepare a series of working standard solutions by further

diluting the intermediate stock solution with the 50:50 methanol/water mixture to achieve

concentrations ranging from 0.1 ng/mL to 50 ng/mL.

Sample Preparation:

Accurately weigh and transfer a quantity of powdered tablets or drug substance equivalent to

100 mg of Tofenacin into a 50 mL volumetric flask.

Add approximately 40 mL of methanol and sonicate for 15 minutes to dissolve the sample.

Allow the solution to cool to room temperature and dilute to volume with methanol.

Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.

LC-MS/MS Method Parameters
Liquid Chromatography (LC) Conditions:
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Parameter Value

Column C18, 2.1 x 100 mm, 1.8 µm

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient
5% B to 95% B over 10 minutes, hold for 2

minutes, then return to initial conditions

Flow Rate 0.3 mL/min

Column Temperature 40 °C

Injection Volume 10 µL

Mass Spectrometry (MS) Conditions:

Parameter Value

Ionization Mode Electrospray Ionization (ESI), Positive

Capillary Voltage 3.5 kV

Source Temperature 150 °C

Desolvation Temperature 400 °C

Desolvation Gas Flow 800 L/hr

Cone Gas Flow 50 L/hr

MRM Transitions See Table 1

Table 1: MRM Transitions for Tofenacin and N-Nitroso Tofenacin
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Compound
Precursor
Ion (m/z)

Product Ion
(m/z)

Dwell Time
(s)

Cone
Voltage (V)

Collision
Energy (eV)

Tofenacin 256.2 72.1 0.05 30 20

N-Nitroso

Tofenacin
285.2 167.1 0.05 35 25

N-Nitroso

Tofenacin

(Confirmation

)

285.2 105.1 0.05 35 30

Method Validation Summary
The analytical method was validated according to the International Council for Harmonisation

(ICH) Q2(R1) guidelines. The validation parameters are summarized in the table below.

Table 2: Method Validation Data

Parameter Result

Linearity (r²) > 0.999

Range 0.5 ng/mL - 50 ng/mL

Limit of Detection (LOD) 0.15 ng/mL

Limit of Quantitation (LOQ) 0.5 ng/mL

Accuracy (% Recovery) 95.2% - 104.5%

Precision (% RSD) < 5%

Specificity
No interference from blank, placebo, or

Tofenacin

Conclusion
The developed LC-MS/MS method provides a sensitive, specific, accurate, and precise means

for the quantitative determination of N-Nitroso Tofenacin impurity in pharmaceutical products.
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This method is suitable for routine quality control analysis and can be implemented to ensure

that Tofenacin-containing medicines meet the stringent regulatory requirements for nitrosamine

impurities.
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Caption: Experimental workflow for the analysis of N-Nitroso Tofenacin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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impurity-in-pharmaceuticals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b15554825#analytical-method-for-n-nitroso-tofenacin-impurity-in-pharmaceuticals
https://www.benchchem.com/product/b15554825#analytical-method-for-n-nitroso-tofenacin-impurity-in-pharmaceuticals
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15554825?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

